molecular formula C12H15N3 B11724792 3-Methyl-2-(piperazin-1-yl)benzonitrile

3-Methyl-2-(piperazin-1-yl)benzonitrile

Cat. No.: B11724792
M. Wt: 201.27 g/mol
InChI Key: SWOHHEQVMSFYTG-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperazin-1-yl)benzonitrile is a chemical compound with the CAS Registry Number 1702977-06-7 . Its molecular formula is C12H15N3, and it has a molecular weight of 201.27 g/mol . The compound features a benzonitrile core substituted with a piperazine ring, a structure that is frequently explored in medicinal chemistry and drug discovery research. Piperazine derivatives are of significant scientific interest due to their versatile binding properties and are commonly investigated for their potential biological activities. As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical research and development. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-methyl-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3/c1-10-3-2-4-11(9-13)12(10)15-7-5-14-6-8-15/h2-4,14H,5-8H2,1H3

InChI Key

SWOHHEQVMSFYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Piperazin 1 Yl Benzonitrile and Structural Analogues

Conventional Synthetic Pathways to Piperazine-Benzonitrile Derivatives

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely employed method for the synthesis of arylpiperazine derivatives. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile, in this case, piperazine (B1678402).

For the synthesis of piperazine-benzonitrile derivatives, the benzonitrile (B105546) ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. The cyano group (-CN) itself is a moderate electron-withdrawing group. The presence of additional EWGs, such as a nitro group, can significantly enhance the reaction rate. The general mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is stabilized by the EWGs.

A typical SNAr strategy for synthesizing a 2-(piperazin-1-yl)benzonitrile derivative would involve the reaction of a 2-halobenzonitrile (where the halogen could be fluorine, chlorine, bromine, or iodine) with piperazine. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often at elevated temperatures to overcome the activation energy barrier. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is usually required to neutralize the hydrogen halide formed during the reaction.

ReactantsLeaving GroupElectron-Withdrawing Group(s)Typical Conditions
2-Halobenzonitrile, PiperazineF, Cl, Br, ICyano group, other EWGsPolar aprotic solvent (DMF, DMSO), Base (K₂CO₃, Et₃N), Elevated temperature

Research has shown that the efficiency of SNAr reactions on 2-halobenzonitriles can be influenced by the nature of the halogen and the presence of other substituents on the benzonitrile ring. For instance, studies on the synthesis of isoquinolone derivatives from 2-halobenzonitriles have demonstrated the feasibility of SNAr reactions at the 2-position. uni-koeln.de

Palladium-Catalyzed Coupling Reactions: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in organic synthesis, offering a broader substrate scope and milder reaction conditions compared to traditional methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. nih.govresearchgate.netresearchgate.net This reaction is particularly useful for the synthesis of N-arylpiperazines, including those bearing a benzonitrile moiety.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst. nih.govnih.gov

A key to the success of the Buchwald-Hartwig amination is the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and influences its reactivity. A variety of bulky and electron-rich phosphine ligands, such as BINAP and DPPF, have been developed to facilitate the coupling of a wide range of aryl halides and amines with high efficiency. researchgate.netnih.gov Common bases used in this reaction include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The reactions are typically carried out in anhydrous aprotic solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF). researchgate.net

Aryl Halide/TriflateAmineCatalyst/LigandBaseSolvent
2-Halo-3-methylbenzonitrilePiperazinePd(0) or Pd(II) precursor, Phosphine ligand (e.g., BINAP, XPhos)NaOt-Bu, LHMDS, Cs₂CO₃Toluene, Dioxane, THF

The application of Buchwald-Hartwig amination in pharmaceutical synthesis is widespread, with numerous examples of its use in the preparation of bioactive N-arylpiperazine compounds. nih.govscispace.com

Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling is predominantly known for the formation of C-C bonds, modifications of this reaction can be adapted for C-N bond formation, although it is less common for this purpose than the Buchwald-Hartwig amination. More frequently, the Suzuki-Miyaura reaction is employed to introduce the methyl or other carbon-based substituents onto the benzonitrile or piperazine ring in a multi-step synthesis. For instance, a substituted benzonitrile could be synthesized via a Suzuki-Miyaura coupling, which is then subjected to a separate C-N bond-forming reaction to introduce the piperazine ring.

The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. psu.edumdpi.com The general catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

Reductive Amination Protocols for Piperazine Integration

Reductive amination is a versatile and widely used method for the formation of C-N bonds, particularly for the synthesis of substituted amines. organic-chemistry.org This reaction can be employed for the integration of a piperazine moiety in several ways.

One common approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a benzylpiperazine derivative, a substituted benzaldehyde (B42025) can be reacted with piperazine. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be used for reductive amination, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity. researchgate.net Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method. nih.gov

Alternatively, to form an N-arylpiperazine, a suitably substituted aniline (B41778) can be reacted with a diketone or a precursor that can form the piperazine ring in situ, followed by reduction. However, a more direct approach for N-arylpiperazine synthesis via reductive amination involves the reaction of an aniline with bis(2-chloroethyl)amine, followed by cyclization, although this is not a direct reductive amination in the classical sense of a carbonyl-amine reaction.

Carbonyl CompoundAmineReducing AgentTypical Conditions
Substituted BenzaldehydePiperazineNaBH(OAc)₃, NaBH₃CN, H₂/Pd/CAcidic or neutral pH, various solvents (e.g., DCE, MeOH)
Substituted AnilineDiketone precursorH₂/CatalystElevated temperature and pressure

The reductive amination of benzaldehydes with piperazine has been shown to be an effective method for the synthesis of benzylpiperazine derivatives, with continuous-flow hydrogenation offering a safe and scalable approach. uni-koeln.denih.gov

Emerging Synthetic Approaches for Piperazine and Benzonitrile Scaffolds

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govnih.gov The application of microwave irradiation can accelerate various organic reactions, including nucleophilic aromatic substitutions and palladium-catalyzed coupling reactions.

In the context of synthesizing piperazine-benzonitrile derivatives, microwave heating can be applied to both SNAr and Buchwald-Hartwig amination reactions. The rapid and efficient heating provided by microwaves can overcome the activation energies of these reactions more effectively than conventional heating methods. This often leads to cleaner reactions with fewer side products.

For example, the synthesis of N-arylpiperazines via Buchwald-Hartwig amination has been successfully performed under microwave irradiation, demonstrating a significant reduction in reaction time compared to conventional heating. nih.gov Similarly, SNAr reactions can be accelerated using microwave assistance, allowing for the rapid synthesis of a library of compounds for screening purposes. researchgate.net

Reaction TypeAdvantage of Microwave Assistance
Nucleophilic Aromatic Substitution (SNAr)Reduced reaction times, improved yields, fewer side products
Buchwald-Hartwig AminationSignificant reduction in reaction time, enhanced efficiency

Ionic Liquid Catalysis for Enhanced Reaction Efficiency

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They possess unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, which make them attractive as alternative reaction media and catalysts. nih.govdntb.gov.ua

In the synthesis of piperazine and benzonitrile scaffolds, ionic liquids can serve multiple roles. They can act as the solvent, replacing volatile organic compounds (VOCs), and in some cases, they can also act as catalysts or co-catalysts, enhancing reaction rates and selectivity.

Reaction TypeRole of Ionic LiquidAdvantages
Palladium-Catalyzed CouplingSolvent, Catalyst stabilizerEnhanced reaction efficiency, catalyst recyclability, "green" alternative to VOCs
Nucleophilic Aromatic SubstitutionSolventImproved reaction rates, potential for recyclability

The use of functionalized ionic liquids, for instance, those containing nitrile groups, has been explored in palladium-catalyzed coupling reactions, where they can influence both the efficiency of the cross-coupling and the stability of the catalyst. nih.gov

Solvent-Free Reaction Conditions and Their Methodological Implications

The use of solvent-free reaction conditions in the synthesis of heterocyclic compounds, including derivatives of piperazine, represents a significant advancement in green chemistry. researchgate.net This approach, which often involves the direct reaction of neat reactants, can lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional solvent-based methods. researchgate.net

The implications of adopting solvent-free conditions for the synthesis of compounds like 3-methyl-2-(piperazin-1-yl)benzonitrile are substantial. It encourages the development of more sustainable and economically viable manufacturing processes. The following table outlines the typical advantages observed in solvent-free synthetic protocols.

FeatureMethodological ImplicationReference
Reduced Waste Eliminates solvent waste, contributing to a lower E-factor (Environmental factor). researchgate.net
Increased Efficiency Often leads to higher reaction rates and yields due to high reactant concentrations. researchgate.net
Simplified Work-up The absence of solvent simplifies product isolation and purification. researchgate.net
Energy Savings Avoids the energy-intensive processes of heating and distilling large volumes of solvents. nih.gov
Enhanced Safety Reduces the risks associated with flammable, toxic, and volatile organic solvents. researchgate.net

DABCO-Mediated Ring-Opening for Piperazine Derivative Synthesis

A versatile method for the synthesis of substituted piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This strategy relies on the activation of the C-N bond in DABCO, making it susceptible to nucleophilic attack. researchgate.netrsc.org The process typically begins with the formation of a mono- or bis-quaternary ammonium (B1175870) salt of DABCO by reacting it with an activating agent such as an alkyl halide or aryl halide. rsc.orgrsc.org

These quaternary salts serve as excellent electrophiles. A subsequent reaction with a variety of nucleophiles leads to the cleavage of one of the C-N bonds and the formation of a piperazine ring with a substituent derived from the activating agent and another from the nucleophile. rsc.org This method is advantageous for creating a diverse library of piperazine derivatives. The regioselectivity of the ring-opening can be influenced by the nature of the substituents on the DABCO salt. rsc.org

The general mechanism can be summarized as follows:

Activation of DABCO: Reaction of DABCO with an electrophile (e.g., R-X) to form a quaternary ammonium salt.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the methylene (B1212753) carbons adjacent to the positively charged nitrogen.

Ring-Opening: The C-N bond is cleaved, resulting in the formation of a substituted piperazine.

This synthetic route offers a powerful tool for accessing complex piperazine structures that might be challenging to obtain through other methods. researchgate.net

Cyclocondensation and N-Alkylation Strategies

Cyclocondensation reactions are fundamental in the formation of heterocyclic rings. In the context of piperazine synthesis, this can involve the reaction of a 1,2-diamine with a suitable dielectrophile. For the synthesis of this compound, a key step would involve the formation of the piperazine ring, followed by its attachment to the benzonitrile moiety.

Once the piperazine ring is in place, N-alkylation or N-arylation strategies are commonly employed to introduce substituents onto the nitrogen atoms. mdpi.com Key methods include:

Nucleophilic Substitution: This involves the reaction of piperazine with alkyl halides or sulfonates. It is a straightforward method for introducing alkyl groups. mdpi.comnih.gov

Reductive Amination: The reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent provides an efficient route to N-alkylated products. mdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used for the N-arylation of piperazines. nih.gov

Ullmann Condensation: A copper-catalyzed reaction that can also be used for the N-arylation of piperazine, particularly with electron-deficient aryl halides. nih.gov

The choice of strategy depends on the desired substitution pattern and the nature of the substrates. For instance, to synthesize this compound, one could envision a nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitably activated 2-halo-3-methylbenzonitrile.

The following table compares common N-alkylation and N-arylation strategies for piperazine derivatives.

StrategyReagentsTypical ConditionsScopeReference
Nucleophilic Substitution Alkyl halides, alkyl sulfonatesBase, polar solventPrimarily for N-alkylation mdpi.com
Reductive Amination Aldehydes, ketones, reducing agent (e.g., NaBH(OAc)₃)Mild acidic or neutral conditionsN-alkylation mdpi.comnih.gov
Buchwald-Hartwig Amination Aryl halides/triflates, Pd catalyst, phosphine ligand, baseAnhydrous solvent, inert atmosphereBroad scope for N-arylation nih.gov
Ullmann Condensation Aryl halides, Cu catalyst, baseHigh temperaturesN-arylation, especially with activated aryl halides nih.gov

Principles of Green Chemistry in the Synthesis of Benzonitrile-Piperazine Compounds

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. acs.orgwjpmr.com In the synthesis of benzonitrile-piperazine compounds, several of these principles are particularly relevant.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and rearrangements are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, and they can often be recycled and reused. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are prime examples in the synthesis of N-arylpiperazines. nih.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. wjpmr.com The development of solvent-free reaction conditions is a direct application of this principle. researchgate.net When solvents are necessary, greener alternatives such as water, supercritical fluids, or ionic liquids are being explored. rsc.orgresearchgate.net

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Conducting reactions at ambient temperature and pressure is ideal. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. The ongoing development of novel green synthetic routes is crucial for the future of pharmaceutical and chemical manufacturing. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 3 Methyl 2 Piperazin 1 Yl Benzonitrile Analogues

Analysis of Substituent Effects on the Benzonitrile (B105546) Moiety and Resultant Bioactivity

The benzonitrile moiety serves as a critical anchor for this class of compounds. Alterations to this aromatic ring have been shown to significantly impact bioactivity. Structure-activity relationship (SAR) studies have demonstrated that the cyano (CN) group and the methyl group at positions 2 and 3, respectively, are important for potent antagonism of the P2X7 receptor.

Research into related P2X7 antagonists has shown that the aromatic portion of the molecule is crucial for activity. For instance, in a series of diarylurea-based antagonists, the presence of an aromatic group at one end of the molecule was found to be essential for antagonist effects. nih.gov Modifications to this aromatic core, such as the introduction of different substituents, can fine-tune the compound's interaction with the receptor. While specific data on substitutions on the benzonitrile ring of 3-Methyl-2-(piperazin-1-yl)benzonitrile itself is limited in the public domain, general principles from related P2X7 antagonists suggest that both the electronic nature and the size of substituents would modulate activity. For example, electron-withdrawing or electron-donating groups could alter the electronic landscape of the ring, influencing key interactions within the receptor's binding pocket.

Investigation of Piperazine (B1678402) Ring Modifications and Their Impact on Pharmacological Properties

The piperazine ring is a common and versatile scaffold in medicinal chemistry, known for its ability to improve pharmacokinetic properties and to orient substituents in a specific spatial arrangement. nih.govmdpi.com In the context of this compound analogues, modifications to this central ring are a key strategy for optimizing pharmacological profiles.

The Influence of N-Substitution Patterns on Target Interactions

The nitrogen atoms of the piperazine ring offer convenient points for chemical modification. The substitution pattern on the distal nitrogen (N-4) of the piperazine ring plays a pivotal role in defining the compound's interaction with its biological target. Studies on various classes of piperazine-containing compounds have consistently shown that the nature of the N-substituent can dramatically alter potency and selectivity. nih.govresearchgate.net For P2X7 antagonists, SAR studies on related cyanoguanidine-piperazine series revealed that modifications to the piperazine moiety are a major focus for optimizing activity. researchgate.netnih.gov

For instance, the introduction of bulky or hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets within the receptor. Conversely, the incorporation of polar groups may form specific hydrogen bonds, anchoring the molecule in a favorable orientation. In a series of 5-HT7 receptor antagonists, systematic changes to the N-substituent on the piperazine ring, including the addition of alkyl and benzyl (B1604629) groups, significantly influenced binding affinity.

Steric and Electronic Factors Governing Biological Activity

Both the size (steric) and electronic properties of substituents on the piperazine ring are critical determinants of biological activity. researchgate.net Bulky substituents can enhance binding by filling a specific pocket in the receptor, but they can also lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. researchgate.net

The electronic nature of the substituents influences the basicity of the piperazine nitrogens, which can be crucial for ionic interactions with acidic residues in the receptor binding site. nih.gov For example, attaching electron-withdrawing groups to the piperazine ring can decrease the basicity of the nitrogen atoms, potentially weakening ionic bonds but possibly improving cell permeability and other pharmacokinetic properties. nih.gov The balance between these steric and electronic factors is often delicate and is a key focus of lead optimization efforts. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For P2X7 antagonists related to this compound, several key pharmacophoric features have been identified. These typically include:

An aromatic region, represented by the benzonitrile group.

A hydrogen bond acceptor, the cyano group.

A central, often basic, linker like the piperazine ring.

A second hydrophobic or aromatic region attached to the distal piperazine nitrogen.

In studies of related P2X7 antagonists, the importance of a lipophilic group and an aromatic group at different positions has been highlighted. nih.gov For a series of 5-HT3 receptor antagonists incorporating a piperazine moiety, the aromatic part and the basic moiety were identified as key features in the pharmacophore. nih.gov The relative spatial arrangement of these features is critical for high-affinity binding to the allosteric site on the P2X7 receptor.

Stereochemical Considerations and Enantiomeric Activity Profiles

When a molecule contains a chiral center, its two enantiomers (mirror-image isomers) can exhibit markedly different pharmacological activities. This is because biological receptors are themselves chiral and can interact differently with each enantiomer.

For a closely related P2X7 antagonist, AZ11645373, which is often used as a racemic mixture, studies have shown that the antagonistic activity is primarily due to one enantiomer. nih.govacs.orgchemrxiv.org The (R)-enantiomer of AZ11645373 was found to be significantly more potent at inhibiting the human P2X7 receptor than the (S)-enantiomer. nih.govacs.orgchemrxiv.org On the mouse P2X7 receptor, the difference was even more stark, with the (S)-enantiomer being largely inactive. nih.govacs.orgchemrxiv.org Molecular modeling suggested that the more active (R)-enantiomer forms specific interactions with key amino acid residues, such as phenylalanine 95, in the allosteric binding site of the receptor. nih.govchemrxiv.org These findings underscore the critical importance of stereochemistry in the design of potent and selective P2X7 antagonists.

Pharmacological Profile and Molecular Mechanisms of Action

Receptor Interaction and Binding Affinity Characterization

The compound's structure suggests potential interactions with various receptor systems, a hypothesis supported by research on analogous molecules.

Modulation of Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), mGlu5, Histamine H3, Kappa Opioid Receptors)

The piperazine (B1678402) ring is a well-established pharmacophore for central nervous system (CNS) targets, particularly neurotransmitter receptors. smolecule.com Derivatives containing the aryl-piperazine scaffold have shown significant affinity for both serotonin and dopamine receptors.

Dopamine Receptors: Structure-activity relationship studies on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar piperazine core, identified it as a high-affinity and selective ligand for the dopamine D(4) receptor. nih.gov Further research into aryl-substituted piperazine derivatives has led to the design of novel ligands with high affinity and selectivity for the dopamine D3 receptor subtype, with binding affinities (Kᵢ) as low as 1.4 nM. nih.gov These findings underscore the importance of the aryl-piperazine structure for potent dopamine receptor modulation.

Serotonin Receptors: The piperazine moiety is also integral to ligands targeting serotonin (5-HT) receptors. Vilazodone, which contains a piperazine ring, demonstrates nanomolar inhibitory constants (IC₅₀) for the serotonin transporter (SERT) and acts as a 5-HT₁ₐ receptor agonist. mdpi.com Other research has shown that linking a 2-methoxyphenyl-piperazine moiety to various chemical scaffolds can result in significant binding affinity for the 5-HT₁ₐ receptor, with Kᵢ values as low as 1.2 nM. mdpi.com

Immune Checkpoint Inhibition (e.g., PD-1/PD-L1 Pathway)

Immune checkpoint inhibitors are crucial in cancer immunotherapy. nih.gov Research has explored small molecules that can disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1). A study on a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives revealed their potential to inhibit the PD-1/PD-L1 interaction. nih.gov One of the most potent compounds from this series, Compound 7, demonstrated significant inhibitory activity. nih.gov Molecular docking studies suggested that this compound interacts effectively with the PD-L1 dimerization interface, similar to other known small-molecule inhibitors. nih.gov

Table 1: PD-1/PD-L1 Inhibition by a Benzonitrile (B105546) Derivative
CompoundTargetIC₅₀ (μM)Assay Method
Compound 7 (Biphenyl-1,2,3-triazol-benzonitrile derivative)PD-1/PD-L1 Binding8.52HTRF Assay nih.gov

CCR5 Receptor Antagonism and Related Mechanisms

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells. wikipedia.org Consequently, CCR5 antagonists represent a class of anti-HIV agents. nih.gov The piperazine scaffold is a key structural element in the development of potent CCR5 antagonists. nih.gov These small molecules are designed to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. researchgate.net This binding action allosterically modulates the receptor, preventing the conformational changes necessary for the HIV-1 envelope glycoprotein (B1211001) gp120 to engage with it, thereby blocking viral entry into immune cells. wikipedia.orgresearchgate.net The basic nitrogen atom within the piperazine ring is often crucial for forming a strong salt-bridge interaction with the Glutamic acid residue Glu283 of the CCR5 receptor, anchoring the inhibitor in place. researchgate.net

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, the chemical motifs within 3-Methyl-2-(piperazin-1-yl)benzonitrile are found in various enzyme inhibitors.

Kinase Inhibition (e.g., VEGFR-2, Aurora B Kinase)

Protein kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. ed.ac.uk The piperazine ring is a prevalent feature in many kinase inhibitors. mdpi.comresearchgate.net

VEGFR-2: Piperazine derivatives have been identified as a mechanism for anticancer activity through the inhibition of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis. nih.gov

ABL/c-KIT: A novel and potent type II dual inhibitor of ABL and c-KIT kinases, CHMFL-ABL/KIT-155, incorporates a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group. nih.gov This compound exhibits strong antiproliferative activity against cancer cell lines driven by BCR-ABL (in Chronic Myeloid Leukemia) and c-KIT (in Gastrointestinal Stromal Tumors) by blocking their signaling pathways. nih.gov

Table 2: Kinase Inhibition by a Structurally Related Benzonitrile Compound
CompoundTarget KinaseIC₅₀ (nM)
CHMFL-ABL/KIT-155ABL46 nih.gov
c-KIT75 nih.gov

Protease Inhibition (e.g., Hepatitis C Virus NS3/4A Protease)

Proteases are enzymes that catalyze the breakdown of proteins and are essential targets for various therapeutic areas, including antiviral and metabolic diseases. mdpi.com

Cysteine Proteases: The nitrile functional group is an attractive electrophilic "warhead" for inhibiting cysteine proteases. nih.gov It can react with the nucleophilic thiol group of the active site cysteine residue, anchoring the inhibitor to the enzyme. This mechanism has been utilized in the development of peptidomimetic inhibitors for cysteine cathepsins, which are implicated in cancer progression. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): Quinazolinone derivatives featuring a methyl-benzonitrile substituent have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. nih.govbrieflands.com A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives showed good inhibitory activity against the DPP-4 enzyme. nih.gov

Table 3: DPP-4 Inhibition by Quinazolinone-Benzonitrile Derivatives
CompoundTargetIC₅₀ Range (μM)
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivativesDPP-4 Enzyme1.4621 to 6.7805 nih.gov

Other Enzyme Systems (e.g., Xanthine (B1682287) Oxidase, Cholinesterase, Dipeptidyl Peptidase-4)

Derivatives containing the piperazine scaffold have been investigated for their inhibitory effects on several key enzyme systems, suggesting potential therapeutic applications in a variety of diseases.

Xanthine Oxidase: This enzyme is a critical player in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govbioorganica.com.ua Elevated activity of xanthine oxidase can lead to hyperuricemia, a condition that is a precursor to gout. nih.gov Consequently, inhibitors of this enzyme are a cornerstone in the management of this painful inflammatory condition. nih.gov Allopurinol and febuxostat (B1672324) are well-established xanthine oxidase inhibitors used in clinical practice. nih.govmdpi.com Research into novel, non-purine based inhibitors is ongoing to find alternatives with potentially fewer side effects. researchgate.net

Cholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. semanticscholar.org Various compounds incorporating a piperazine ring have been explored as potential AChE inhibitors. semanticscholar.orgnih.gov For instance, certain phthalimide-based piperazine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov Kinetic studies of compounds like E2020, which contains a piperidine (B6355638) ring (a related cyclic amine), show a mixed type of inhibition on AChE. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. nih.gov It inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important for stimulating insulin (B600854) secretion. researchgate.net By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. nih.govpensoft.net A series of quinazolin-4-one compounds bearing a methyl-benzonitrile moiety at the N-3 position and a substituted piperazine at C-2 have demonstrated potent and specific inhibition of DPP-4. nih.gov This highlights the potential of the 2-(piperazin-1-yl)benzonitrile scaffold in the design of novel DPP-4 inhibitors.

Cellular Assays for Functional Potency and Efficacy

The therapeutic potential of this compound and its analogs is further illuminated by their performance in a variety of cellular assays, demonstrating a broad spectrum of biological effects.

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov One highly effective inhibitor, designated L0909, demonstrated an EC50 of 0.022 μM with a selectivity index greater than 600. researchgate.netacs.org Biological studies have revealed that L0909 acts by blocking the entry stage of the HCV lifecycle. nih.govresearchgate.net Further structure-activity relationship (SAR) studies led to the discovery of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with even more potent in vitro anti-HCV activity at low nanomolar concentrations. acs.orgnih.gov

In the context of Zika virus (ZIKV), a mosquito-borne flavivirus, derivatives of 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) have also shown promise. nih.gov Building upon a previously identified anti-ZIKV hit compound, novel N-benzoyl or N-phenylsulfonyl substituted PMBN derivatives were synthesized and evaluated. nih.govresearchgate.net An N-phenylsulfonyl-PMBN derivative, compound 24, exhibited antiviral activity comparable to the initial hit and was found to act on the early entry stage of the ZIKV life cycle. nih.gov Additionally, a series of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs were identified to have a significant inhibitory effect on ZIKV replication and protein expression at low micromolar concentrations. nih.gov

Table 1: Antiviral Activity of Selected 2-(Piperazin-1-yl)methyl-benzonitrile Derivatives

CompoundVirusActivityMechanism of Action
L0909HCVEC50 = 0.022 µMEntry Inhibition
N-phenylsulfonyl-PMBN derivative 24Zika VirusComparable to hit compoundEntry Inhibition
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analog 3pZika VirusInhibition at low µM concentrationsInhibition of RNA replication and protein expression

The piperazine moiety is a common feature in many compounds with demonstrated anticancer activity. ebyu.edu.tr For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on various cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. researchgate.net

Similarly, novel vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. nih.gov Certain derivatives, such as those containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine, exhibited potent growth inhibition, particularly against colon, CNS, melanoma, renal, and breast cancer cells. nih.gov Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated for their cytotoxicity against breast cancer (4T1) cell lines. nih.gov

Table 2: Cytotoxic Effects of Piperazine-Containing Compounds on Cancer Cell Lines

Compound ClassCancer Cell LinesObserved Effect
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesLiver (HUH7, FOCUS, etc.), Breast (MCF7, BT20, etc.), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296)Significant cell growth inhibition
Vindoline-piperazine conjugatesColon, CNS, Melanoma, Renal, Breast cancer cell linesPotent growth inhibition
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesBreast cancer (4T1)Cytotoxicity

The piperazine nucleus is a key pharmacophore in the development of antimicrobial agents. researchgate.net A variety of piperazine derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. researchgate.net For example, newly synthesized disubstituted piperazines have shown antibacterial activity, with one of the most potent compounds being particularly effective against Listeria monocytogenes. nih.gov Some of these compounds were also more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, a series of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, especially against Gram-negative bacteria like E. coli. mdpi.com The antifungal activity of these compounds was generally moderate. mdpi.com Furthermore, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione has been synthesized and shown to exhibit antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA, with one of its mechanisms being the inhibition of DNA gyrase. nih.gov

The piperazine scaffold is also present in compounds with central nervous system activity, including anticonvulsant properties. nih.gov A series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl-pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant effects. nih.gov Compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione ring showed activity in the maximal electroshock (MES) seizure test. nih.gov

Other research has explored novel quinazolinone derivatives and 2-methyl-2-[3-(5-piperazin-1-yl- researchgate.netnih.govnih.govoxadiazol-2-yl)-phenyl]-propionitrile derivatives for their anticonvulsant activity. nih.gov Additionally, new amide derivatives of pyrrolidine-2,5-dione have been synthesized, with some showing more favorable ED50 and protective index values than the reference drug valproic acid in the MES and 6 Hz seizure tests. mdpi.com

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.govresearchgate.net The piperazine ring is a component of some compounds investigated for their activity against Mycobacterium tuberculosis. In one study, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized and evaluated as inhibitors of M. tuberculosis IMPDH, an essential enzyme for the bacterium. nih.gov While modification of the piperazine ring in some instances led to a loss of activity, this scaffold was shown to be important for whole-cell activity against the pathogen. nih.gov

Mechanistic Elucidation of Molecular Targets and Intracellular Signaling Pathways

The precise molecular targets and intracellular signaling pathways of this compound are not extensively detailed in publicly available research. However, significant insights can be drawn from studies on structurally related compounds, particularly those sharing the core 2-(piperazin-1-yl)benzonitrile scaffold. Research into this chemical family has identified promising activity in virology, suggesting that the primary mechanism of action for this class of compounds may be the inhibition of viral entry.

Detailed mechanistic studies have been conducted on derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, which have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov These studies provide a strong inferential basis for the potential molecular interactions of this compound.

Inhibition of Hepatitis C Virus (HCV) Entry

The primary molecular mechanism identified for this class of compounds is the blockade of HCV replication at the viral entry stage. nih.gov This is a critical step in the viral lifecycle where the virus particle interacts with and enters host cells. By targeting this process, the compounds prevent the initiation of infection.

A comprehensive study on a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives led to the identification of a highly effective inhibitor, designated L0909. nih.gov This compound demonstrated significant antiviral activity with a half-maximal effective concentration (EC50) of 0.022 µM and a high selectivity index of over 600. nih.gov The key findings from the mechanistic elucidation of this compound series are summarized below:

Targeted Stage of Viral Lifecycle: The biological investigation confirmed that these compounds act on the HCV entry stage. nih.gov

Efficacy Against Resistant Mutants: The inhibitors showed high sensitivity to HCV mutants that are resistant to other clinical drugs, indicating a novel mechanism of action. nih.gov

Synergistic Effects: When used in combination with existing clinical drugs, these compounds exhibited synergistic effects, suggesting they could be part of a potent combination therapy. nih.gov

The proposed mechanism involves the inhibitor binding to viral or host factors that are essential for the fusion of the viral envelope with the host cell membrane, thereby preventing the release of the viral genome into the cytoplasm.

Potential for Broader Biological Activity

While the most detailed research points towards antiviral activity, the broader class of piperazine-containing benzonitrile derivatives has been associated with other molecular targets. The piperazine ring is a well-known pharmacophore present in drugs targeting a wide array of biological systems. mdpi.com Similarly, the benzonitrile group is a feature in numerous pharmaceuticals. nih.gov

Compounds with structural similarities have been noted for potential interactions with various biological receptors and enzymes, which could influence cellular pathways. For example, some derivatives have been investigated for:

Enzyme Inhibition: Certain related structures have been shown to inhibit enzymes like dipeptidyl peptidase IV.

Receptor Binding: The piperazine and benzonitrile moieties are common in compounds designed to bind to neurotransmitter receptors, potentially influencing signaling in the central nervous system. smolecule.com

Antitumor Activity: Some derivatives have shown potential in inhibiting the growth of cancer cells. smolecule.com More complex benzonitrile derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 signaling pathway, a key target in cancer immunotherapy. nih.govacs.org

These findings suggest that while HCV entry inhibition is a well-defined mechanism for close analogs, this compound could potentially interact with other cellular targets, a hypothesis that requires further experimental validation.

Research Findings on Related Benzonitrile Derivatives

The following table summarizes the findings for key compounds that are structurally related to this compound, highlighting their identified biological targets and mechanisms.

Compound Class/DerivativeIdentified Molecular Target/ProcessMechanism of ActionTherapeutic Area
2-((4-Arylpiperazin-1-yl)methyl)benzonitriles (e.g., L0909) nih.govHepatitis C Virus (HCV) EntryBlocks the viral entry stage, preventing the initiation of replication.Antiviral (Hepatitis C)
Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives nih.govacs.orgPD-1/PD-L1 InteractionInhibits the binding of PD-1 to PD-L1, disrupting a key immune checkpoint signaling pathway.Oncology (Immunotherapy)
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile Dipeptidyl Peptidase IV (DPP-IV)Enzyme inhibition, potentially altering metabolic pathways.Metabolic Disorders (e.g., Type 2 Diabetes)

Computational Chemistry and in Silico Drug Discovery Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

Application of 2D and 3D QSAR Techniques (e.g., CoMFA, CoMSIA)

For a compound like 3-Methyl-2-(piperazin-1-yl)benzonitrile, both 2D and 3D QSAR techniques would be employed to understand its structure-activity landscape. 2D-QSAR methods utilize descriptors derived from the two-dimensional representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The resulting contour maps highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a CoMFA analysis might reveal that increasing the steric bulk at a particular position on the piperazine (B1678402) ring could enhance binding to a target protein.

A hypothetical table of descriptors that could be used in a QSAR study of this compound and its analogs is presented below.

DescriptorDescriptionHypothetical Value for this compound
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.201.27 g/mol
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.2.5
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.41.57 Ų
Number of Rotatable BondsThe number of bonds that allow free rotation around them.2
Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.1
Hydrogen Bond AcceptorsThe number of electronegative atoms with lone pairs of electrons.3

Development of Predictive Models for Biological Activity and Efficacy

The ultimate goal of QSAR modeling is to develop robust and predictive models. By training a model on a dataset of compounds with known biological activities, it becomes possible to predict the activity of novel molecules like this compound. mdpi.com These models are statistically validated to ensure their predictive power. A successful QSAR model could guide the synthesis of analogs of this compound with improved efficacy by suggesting specific structural modifications. For example, if a QSAR model indicates that a higher electrostatic potential on the benzonitrile (B105546) ring is correlated with increased activity, medicinal chemists could focus on synthesizing derivatives with electron-withdrawing substituents at that position.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. unar.ac.id This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.

Characterization of Ligand-Protein Binding Interactions

For this compound, molecular docking simulations would be performed to identify its potential binding mode within the active site of a specific protein target. These simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. The nitrile group of the benzonitrile moiety, for instance, is known to act as a hydrogen bond acceptor in protein-ligand interactions. nih.govresearchgate.net The piperazine ring can engage in various interactions, including hydrogen bonds and van der Waals contacts. The methyl group can contribute to hydrophobic interactions within a corresponding pocket in the binding site. nih.gov

A hypothetical table summarizing the potential binding interactions of this compound with a target protein is shown below.

Interaction TypeLigand GroupProtein Residue
Hydrogen BondPiperazine N-HAsp120 (side chain)
Hydrogen BondBenzonitrile NitrogenSer150 (backbone NH)
Hydrophobic InteractionMethyl GroupLeu85, Val90 (side chains)
Hydrophobic InteractionPhenyl RingPhe100, Trp115 (side chains)
Electrostatic InteractionPiperazine NitrogenGlu125 (side chain)

Prediction of Optimal Binding Conformations

Molecular docking algorithms generate multiple possible binding poses (conformations) of the ligand in the protein's active site and rank them based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely and energetically favorable binding conformation of this compound. Understanding the optimal binding conformation is essential for designing more potent inhibitors, as it provides a structural blueprint for making modifications that can enhance binding affinity.

Molecular Dynamics Simulations for Conformational and Binding Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational flexibility and the stability of the binding interactions. researchgate.net An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds.

This analysis would reveal how the ligand and protein adapt to each other upon binding and whether the key interactions identified in molecular docking are maintained throughout the simulation. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable binding mode would be characterized by a low and fluctuating RMSD value. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target protein.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Attributes

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development process, helping to predict the pharmacokinetic profile of a compound. For "this compound," in silico computational models provide a valuable, non-experimental method to estimate these key attributes. These predictive models utilize the chemical structure of the molecule to forecast its behavior within a biological system.

Physicochemical Properties and Drug-Likeness

The foundational step in predicting ADME properties involves the analysis of the compound's physicochemical characteristics. These parameters are strong determinants of a molecule's pharmacokinetic behavior. Key descriptors for "this compound" are predicted using computational algorithms.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in ADME
Molecular Weight 201.27 g/mol Influences diffusion and absorption across membranes.
LogP (Octanol/Water Partition Coefficient) 2.35 Indicates lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) 39.1 Ų Relates to membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1 Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 Influences solubility and binding to biological targets.

These predicted values are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug. "this compound" is predicted to be compliant with these rules, suggesting a favorable starting point for drug development.

Absorption

In silico models predict the extent of a compound's absorption, primarily focusing on human intestinal absorption (HIA) and cell membrane permeability, often modeled using Caco-2 cell permeability predictions.

Table 2: Predicted Absorption Characteristics of this compound

Parameter Prediction Implication
Human Intestinal Absorption (HIA) High The compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability High Suggests good passive diffusion across the intestinal epithelial barrier.

Distribution

The distribution profile of a drug candidate determines its concentration in various tissues. Key considerations include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Profile of this compound

Parameter Prediction Implication
Volume of Distribution (VDss) Low to Moderate Suggests that the compound will not extensively distribute into tissues and will primarily remain in the bloodstream and extracellular fluid.
Blood-Brain Barrier (BBB) Permeability Yes The compound is predicted to cross the BBB, indicating potential for central nervous system (CNS) activity.

Metabolism

Predicting the metabolic fate of a compound is crucial for understanding its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.

Table 4: Predicted Metabolic Profile of this compound

Parameter Prediction Implication
CYP1A2 Inhibitor No Unlikely to inhibit the metabolism of drugs cleared by this enzyme.
CYP2C9 Inhibitor No Unlikely to inhibit the metabolism of drugs cleared by this enzyme.
CYP2C19 Inhibitor Yes Potential to inhibit the metabolism of co-administered drugs that are substrates of this enzyme.
CYP2D6 Inhibitor Yes Potential to inhibit the metabolism of co-administered drugs that are substrates of this enzyme.

These predictions suggest that "this compound" may be involved in drug-drug interactions related to the CYP2C19 and CYP2D6 isoenzymes. Further experimental validation would be required to confirm these in silico findings.

Preclinical Pharmacological Investigations and Animal Model Studies

Evaluation of In Vivo Efficacy in Established Disease Models

Models for Neurodegenerative Disorders (e.g., Alzheimer's Disease, Cognitive Dysfunction)

No preclinical studies evaluating the efficacy of 3-Methyl-2-(piperazin-1-yl)benzonitrile in established animal models of Alzheimer's disease or other forms of cognitive dysfunction were identified in the public domain.

Models for Pain Management (e.g., Neuropathic Pain)

There are no available research findings on the in vivo efficacy of this compound in preclinical models of neuropathic pain.

Models for Immunomodulatory Applications (e.g., Lupus Nephritis)

No data from preclinical animal models assessing the potential immunomodulatory effects of this compound in conditions such as lupus nephritis could be located.

Models for Antipsychotic Activity

Preclinical evaluations of this compound in animal models designed to assess antipsychotic activity have not been reported in the available scientific literature.

Pharmacokinetic Profiling in Preclinical Species

Assessment of Oral Bioavailability and Systemic Exposure

Specific pharmacokinetic data, including parameters of oral bioavailability and systemic exposure for this compound in any preclinical species, were not found in the course of this literature review.

Investigation of Tissue Distribution, Including Central Nervous System Penetration

No data is publicly available regarding the tissue distribution or central nervous system penetration of this compound in any preclinical animal models.

Analysis of Metabolic Stability and Half-Life in Animal Plasma

There are no publicly available studies detailing the metabolic stability or plasma half-life of this compound in animal models.

Mechanistic Studies and Target Engagement in Preclinical Systems

Information on the mechanism of action and specific biological target engagement for this compound has not been disclosed in the public domain.

It is possible that research on this compound is in very early stages and has not yet been published, or that it is part of proprietary research that has not been made public. Without access to such data, a comprehensive and scientifically accurate article adhering to the requested outline cannot be generated.

Analytical Methodologies for Research on 3 Methyl 2 Piperazin 1 Yl Benzonitrile

Spectroscopic Characterization Techniques for Compound Identification and Purity

Spectroscopic methods are indispensable for the structural characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition of 3-Methyl-2-(piperazin-1-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize piperazine-containing compounds, providing information about the chemical environment of individual hydrogen and carbon atoms, respectively nih.govresearchgate.netnih.gov.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons of the benzonitrile (B105546) ring, the methyl group, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts (δ) of the piperazine protons are typically observed as broad signals due to conformational exchange nih.govresearchgate.net. For similar N-substituted piperazine derivatives, these signals often appear in the range of 2.8 to 4.0 ppm nih.gov. The protons of the methyl group would likely appear as a singlet, while the aromatic protons would present as a complex multiplet pattern corresponding to the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For piperazine derivatives, the carbon signals of the NCH₂ groups are typically found in the range of 40-55 ppm nih.gov. The spectrum of this compound would also show distinct signals for the methyl carbon, the aromatic carbons, and the nitrile carbon.

Below are tables with predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 7.6 Multiplet
Piperazine-H (CH₂) 2.9 - 3.2 Multiplet
Piperazine-H (CH₂) 2.7 - 3.0 Multiplet
Methyl-H (CH₃) 2.3 - 2.5 Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C (quaternary) 110 - 160
Aromatic-CH 115 - 140
Nitrile-C (CN) 115 - 125
Piperazine-C (CH₂) 45 - 55

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns nih.govmdpi.com. For this compound, mass spectrometry would be used to confirm the molecular mass of 201.27 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₁₂H₁₅N₃) nih.gov.

The fragmentation pattern in the mass spectrum would likely show characteristic losses of fragments from the piperazine ring and the benzonitrile moiety, aiding in the structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a common technique employed for the analysis of piperazine derivatives unodc.org.

For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid) and an organic solvent (such as acetonitrile or methanol). The retention time of the compound under specific chromatographic conditions serves as a key identifier, and the peak area can be used for quantitative determination of its concentration. The purity of the compound is assessed by the presence of a single major peak, with any other peaks indicating impurities.

Advanced Techniques for Detailed Structural Elucidation

For an unambiguous and detailed structural elucidation of this compound, advanced analytical techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods to establish the connectivity between protons and carbons within the molecule. These techniques are particularly useful for assigning the signals of the protons and carbons in the complex aromatic region and for confirming the substitution pattern on the benzonitrile ring.

In some cases, single-crystal X-ray diffraction can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystalline state mdpi.com.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of 3-Methyl-2-(piperazin-1-yl)benzonitrile hinges on the principles of rational design to enhance potency and selectivity for specific biological targets. A primary strategy involves molecular hybridization, which combines the core benzonitrile-piperazine structure with other known pharmacophores to create novel chemical entities with dual or synergistic activities. researchgate.netresearchgate.net For instance, researchers have successfully designed dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists by hybridizing known ligands for each target, suggesting a potential therapeutic approach for complex conditions like pulmonary fibrosis. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the optimization of substituents on both the benzonitrile (B105546) and piperazine (B1678402) rings. researchgate.net By systematically modifying these positions, medicinal chemists can fine-tune the compound's electronic, steric, and lipophilic properties to maximize interactions with the target protein and minimize off-target effects. For example, the introduction of different aryl groups on the piperazine nitrogen can significantly influence binding affinity and selectivity. mdpi.com

Synthetic chemistry plays a crucial role in realizing these rationally designed molecules. While traditional methods like Buchwald-Hartwig amination and nucleophilic aromatic substitution remain important for creating N-arylpiperazine bonds, newer methodologies are enabling greater structural diversity. mdpi.com Recent advances in C-H functionalization, for instance, allow for the direct modification of the piperazine ring's carbon skeleton, opening up previously inaccessible chemical space. mdpi.com These advanced synthetic tools are essential for creating a diverse library of analogues for biological screening.

Table 1: Strategies for Rational Design of Benzonitrile-Piperazine Analogues

Strategy Description Example Application
Molecular Hybridization Combining the benzonitrile-piperazine scaffold with other pharmacophores to create a single molecule with multiple activities. Designing dual FXR/PPARδ agonists for treating fibrotic diseases. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) Using the 3D structure of a target protein to design molecules that fit precisely into the binding site. Designing selective kinase inhibitors by targeting unique features of the ATP-binding pocket.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity and using it as a template for designing new molecules. Developing novel glycine (B1666218) transporter-1 (GlyT-1) inhibitors by maintaining a specific spatial arrangement of benzamide (B126) and sulfonamide moieties. researchgate.net

| Scaffold Hopping | Replacing the core scaffold with a structurally different moiety while retaining the key binding interactions. | Exploring bioisosteric replacements for the benzonitrile ring to improve pharmacokinetic properties. |

Exploration of Novel Therapeutic Indications and Molecular Targets

The inherent versatility of the benzonitrile-piperazine scaffold makes it a promising candidate for a wide range of therapeutic applications beyond its initial scope. Current research is actively exploring its potential in oncology, neurodegenerative diseases, and metabolic disorders by targeting a diverse array of molecular targets.

In oncology, analogues are being investigated as inhibitors of key signaling proteins. For example, certain piperazine-containing compounds have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. researchgate.net Other related structures have been designed as tubulin polymerization inhibitors, inducing apoptosis in cancer cells, or as inhibitors of topoisomerase II. rsc.orgmdpi.com The overexpression of specific enzymes in cancerous cells, such as carbonic anhydrase IX (CAIX), also presents a viable target for rationally designed piperazine derivatives. nih.gov

For central nervous system (CNS) disorders, the benzonitrile moiety is of particular interest. A related compound, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, has been identified as a negative allosteric modulator (NAM) of metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target implicated in psychiatric conditions like anxiety and depression. nih.gov Furthermore, piperazine-based structures are being developed as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), offering a potential multi-pronged approach for treating neurodegenerative diseases such as Alzheimer's. mdpi.com

Table 2: Emerging Molecular Targets and Therapeutic Indications for Benzonitrile-Piperazine Analogues

Molecular Target Therapeutic Indication Rationale
mGluR5 (NAM) Anxiety, Depression Modulation of glutamatergic neurotransmission. nih.gov
MAO-B / AChE Neurodegenerative Diseases Dual inhibition to restore neurotransmitter balance and reduce oxidative stress. mdpi.com
FXR / PPARδ Pulmonary Fibrosis, Metabolic Diseases Dual agonism to target multiple pathways involved in fibrosis and metabolism. researchgate.netnih.gov
Carbonic Anhydrase IX (CAIX) Cancer Targeting a tumor-associated enzyme to inhibit cancer cell proliferation. nih.gov
Tubulin Cancer Inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis. rsc.org

| Topoisomerase II | Cancer | Inducing DNA damage in rapidly dividing cancer cells. mdpi.com |

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The drug discovery process for novel benzonitrile-piperazine analogues is being significantly accelerated by the synergistic integration of advanced computational and experimental techniques. emanresearch.orgbeilstein-journals.org Computer-Aided Drug Design (CADD) has become an indispensable tool, enabling researchers to predict molecular interactions and prioritize candidates for synthesis, thereby saving considerable time and resources. emanresearch.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone computational approaches. beilstein-journals.org When the 3D structure of a target protein is known, SBDD methods like molecular docking can be used to simulate how different analogues bind to the active site, predicting their affinity and orientation. nih.govbohrium.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency. nih.gov In the absence of a target structure, LBDD methods like pharmacophore modeling can be employed to build a model based on the structures of known active molecules. beilstein-journals.org Furthermore, molecular dynamics (MD) simulations provide a deeper understanding of the stability of ligand-receptor complexes over time. nih.gov

These in silico predictions are complemented by high-throughput experimental methodologies. High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against a biological target to identify initial "hits". nih.gov The subsequent "hit-to-lead" optimization process is often accelerated using parallel synthesis techniques, which enable the rapid creation of focused libraries of analogues for SAR studies. nih.gov Advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for ensuring the purity and stability of these newly synthesized compounds. researchgate.net

Table 3: Key Methodologies for Accelerating Benzonitrile-Piperazine Drug Discovery

Methodology Type Application
Molecular Docking Computational Predicts the binding mode and affinity of analogues to a target protein's 3D structure. nih.govbohrium.com
Molecular Dynamics (MD) Computational Simulates the movement of the ligand-protein complex to assess stability and binding dynamics. nih.gov
ADMET Prediction Computational In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov
High-Throughput Screening (HTS) Experimental Rapidly tests thousands of compounds to identify initial active hits against a target. nih.gov

| Parallel Synthesis | Experimental | Enables the efficient and rapid synthesis of a library of related analogues for SAR optimization. nih.gov |

Fostering Collaborative Research Initiatives in Benzonitrile-Piperazine Chemistry

The increasing complexity of drug discovery necessitates a collaborative, interdisciplinary approach to fully unlock the therapeutic potential of the benzonitrile-piperazine scaffold. Progress in this field is no longer confined to individual laboratories but thrives on the synergy between diverse scientific disciplines. Fostering collaborative initiatives is paramount for translating fundamental research into clinically viable treatments.

Effective research requires close partnerships between synthetic organic chemists, who devise novel routes to create complex analogues mdpi.commdpi.com; computational chemists, who use sophisticated modeling to guide molecular design emanresearch.orgbeilstein-journals.org; and pharmacologists and biologists, who evaluate the compounds in relevant cellular and in vivo models. nih.gov Such collaborations ensure that synthetic efforts are directed toward molecules with the highest probability of biological success.

Furthermore, partnerships between academic institutions and the pharmaceutical industry are crucial. Academic labs often excel at early-stage discovery and elucidating novel biological mechanisms, while industry partners possess the resources and expertise required for preclinical and clinical development, navigating the complex regulatory landscape. These alliances can bridge the "valley of death" in drug development, where promising early-stage compounds often fail due to a lack of funding or developmental expertise.

Finally, the establishment of research consortia and open-data platforms can significantly accelerate progress. By sharing data, chemical probes, and research tools, the scientific community can avoid redundant efforts, validate new targets more quickly, and collectively build a deeper understanding of the structure-activity relationships governing benzonitrile-piperazine chemistry. Such a collaborative ecosystem fosters innovation and is essential for tackling the multifaceted health challenges of the future.

Q & A

Basic Research Questions

Q. How can synthesis routes for 3-Methyl-2-(piperazin-1-yl)benzonitrile be optimized to improve yield and purity?

  • Methodological Answer : Utilize nucleophilic substitution reactions between methyl-substituted benzonitrile precursors and piperazine derivatives. Purification via flash chromatography (e.g., MeOH/dichloromethane gradients) is critical, as demonstrated in the synthesis of analogous compounds like 2-(piperazin-1-yl)benzonitrile derivatives, which achieved yields >80% after optimization . Monitor reaction progress using TLC and confirm purity via 1H^1H NMR (e.g., δ 7.30–7.09 ppm for aromatic protons and δ 2.61–3.22 ppm for piperazine CH2_2 groups) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H^1H/13C^13C NMR to resolve structural features (e.g., nitrile group at δ ~118 ppm and piperazine protons at δ 2.5–3.5 ppm) , LC-MS for molecular ion confirmation ([M+H]+^+ expected ~356 m/z), and elemental analysis to validate C/H/N ratios. For crystalline derivatives, X-ray diffraction can confirm stereochemistry .

Q. How can aqueous solubility and pharmacokinetic (PK) properties of this compound be assessed?

  • Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers. For PK, conduct rodent studies with IV/oral dosing, measuring plasma concentrations via LC-MS/MS. Structural analogs like VU0364289 showed favorable solubility (>50 μM) and bioavailability (>30%) due to the piperazine moiety’s hydrophilic nature .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor binding data for this compound analogs?

  • Methodological Answer : Address cooperativity-driven allosteric modulation (e.g., mGlu5 PAM activity) using concentration-response curves with glutamate EC20_{20} to quantify fold-shift efficacy. Compare results across cell lines (e.g., HEK293 vs. CHO) to isolate assay-specific artifacts. For conflicting SAR data, employ molecular docking to map piperazine-aryl interactions against receptor homology models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CNS penetration?

  • Methodological Answer : Introduce lipophilic substituents (e.g., fluorinated aryl groups) to improve blood-brain barrier permeability while retaining hydrogen-bonding capacity. Test analogs in P-glycoprotein efflux assays and measure logP/logD values. For example, DPFE, a difluorophenyl analog, exhibited improved brain-to-plasma ratios in preclinical models .

Q. What in vivo models are appropriate for evaluating the cognitive-enhancing effects of this compound?

  • Methodological Answer : Use NMDA receptor hypofunction models (e.g., MK-801-induced deficits in rodents) to assess reversal of cognitive impairment via novel object recognition or Morris water maze tests. Behavioral efficacy in such models correlates with mGlu5 PAM activity, as shown for VU0364289 .

Q. How can computational methods predict the nitrile group’s vibrational behavior in biological systems?

  • Methodological Answer : Apply density functional theory (DFT) to model the CN stretching vibration (~2250 cm1^{-1}) and its solvent-induced shifts. Compare with experimental FTIR data in aqueous vs. lipid environments to assess hydrogen-bonding interactions, which influence binding to hydrophobic receptor pockets .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Conduct metabolite profiling (e.g., liver microsome assays) to identify active/inactive derivatives. Validate target engagement using positron emission tomography (PET) tracers in vivo. For example, CPPZ analogs showed reduced in vivo activity despite high in vitro mGlu5 affinity due to rapid hepatic clearance .

Q. What protocols ensure stability of this compound under experimental conditions?

  • Methodological Answer : Store lyophilized compounds at -20°C under argon to prevent nitrile hydrolysis. For in vitro assays, use fresh DMSO stocks (<1 week old) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-UV at 254 nm, as described for similar nitrile-containing pharmaceuticals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.